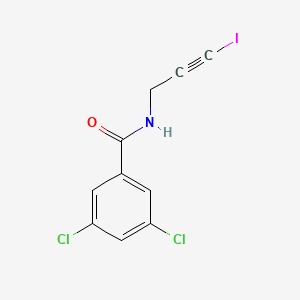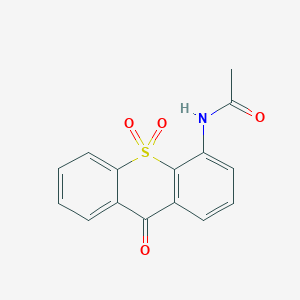
N-(9,10,10-Trioxo-9,10-dihydro-10lambda~6~-thioxanthen-4-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(9,10,10-Trioxo-9,10-dihydro-10lambda~6~-thioxanthen-4-yl)acetamide is a chemical compound with the molecular formula C15H11NO4S It is known for its unique structure, which includes a thioxanthene core with an acetamide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(9,10,10-Trioxo-9,10-dihydro-10lambda~6~-thioxanthen-4-yl)acetamide typically involves the acylation of thioxanthene derivatives. One common method includes the reaction of thioxanthene with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity this compound.
Analyse Des Réactions Chimiques
Types of Reactions
N-(9,10,10-Trioxo-9,10-dihydro-10lambda~6~-thioxanthen-4-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thioxanthene derivatives.
Substitution: The acetamide group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, reduced thioxanthene derivatives, and various substituted acetamides.
Applications De Recherche Scientifique
N-(9,10,10-Trioxo-9,10-dihydro-10lambda~6~-thioxanthen-4-yl)acetamide has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex thioxanthene derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of advanced materials and as a chemical intermediate in various industrial processes.
Mécanisme D'action
The mechanism of action of N-(9,10,10-Trioxo-9,10-dihydro-10lambda~6~-thioxanthen-4-yl)acetamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or proteins, leading to alterations in cellular pathways. For example, it may inhibit the activity of enzymes involved in oxidative stress, thereby exerting protective effects on cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(9,10-Dioxo-9,10-dihydroanthracen-1-yl)acetamide
- N-(9,10-Dioxo-9,10-dihydro-1-anthracenyl)butanamide
- N-(9,10-Dioxo-9,10-dihydro-1-anthracenyl)-4-ethoxybenzamide
Uniqueness
N-(9,10,10-Trioxo-9,10-dihydro-10lambda~6~-thioxanthen-4-yl)acetamide is unique due to its thioxanthene core, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
63094-08-6 |
|---|---|
Formule moléculaire |
C15H11NO4S |
Poids moléculaire |
301.3 g/mol |
Nom IUPAC |
N-(9,10,10-trioxothioxanthen-4-yl)acetamide |
InChI |
InChI=1S/C15H11NO4S/c1-9(17)16-12-7-4-6-11-14(18)10-5-2-3-8-13(10)21(19,20)15(11)12/h2-8H,1H3,(H,16,17) |
Clé InChI |
SVTQMAGYMMLHSN-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC1=CC=CC2=C1S(=O)(=O)C3=CC=CC=C3C2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


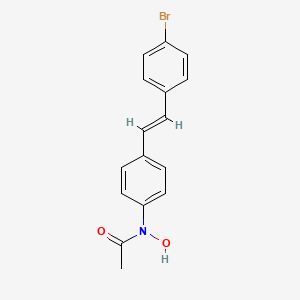

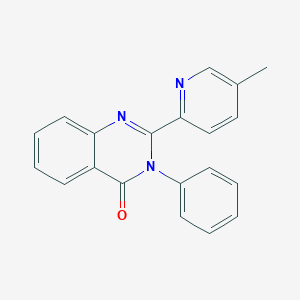
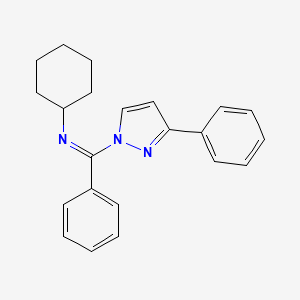
![N-[(E)-Benzamido(pentyl)-lambda~4~-sulfanylidene]benzamide](/img/structure/B14499236.png)
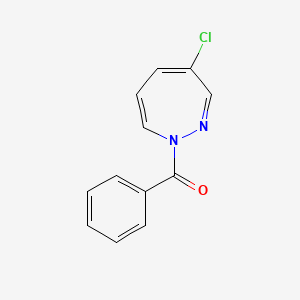
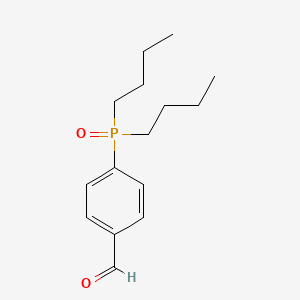

![2,4-Diphenyl-4,9-dihydro-3H-pyrido[2,3-b]indole](/img/structure/B14499250.png)
![(8S,9S,10R,13R,14S,17R)-10,13-Dimethyl-17-(6-methylheptan-2-yl)hexadecahydrospiro[cyclopenta[a]phenanthrene-6,1'-cyclopropane]](/img/structure/B14499256.png)
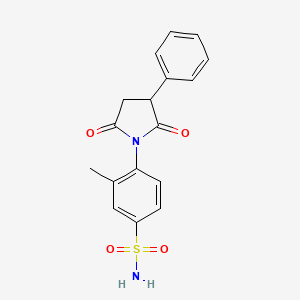
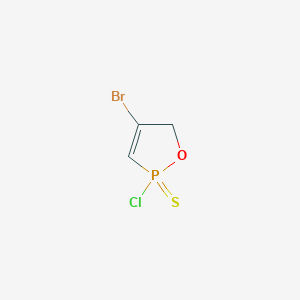
![N-[2-(2-Aminobenzoyl)-4-chlorophenyl]-2,2,2-trichloroacetamide](/img/structure/B14499269.png)
